- Method for preparing chlorophenoxycarboxylic acid, China, , ,

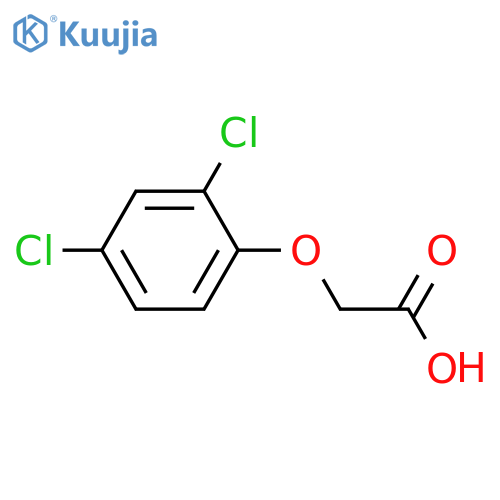

Cas no 94-75-7 (2,4-Dichlorophenoxyacetic acid)

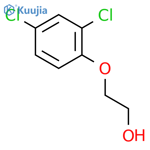

2,4-ジクロロフェノキシ酢酸(2,4-D)は、選択性除草剤として広く利用される合成オーキシン系化合物です。主に広葉雑草の防除に効果を発揮し、イネ科作物との選択性が高いことが特徴です。植物の成長調節作用を示し、過剰な細胞分裂を誘導することで雑草を枯死させます。低濃度でも高い除草活性を示すため、農業分野で効率的な雑草管理が可能です。また、土壌中での分解性が比較的良好なため、環境負荷が低減される利点があります。作用機序が明確で、コストパフォーマンスに優れた除草剤として、世界的に使用されています。

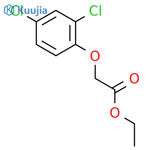

94-75-7 structure

商品名:2,4-Dichlorophenoxyacetic acid

2,4-Dichlorophenoxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-Dichlorophenoxy)acetic acid

- 2,4-D

- amidox

- b-selektonon

- u-5043

- crotilin

- decamine

- dicopur

- dicotox

- ipaner

- netagrone

- pennamine

- weedone-2,4-dp

- helena 2,4-d

- 2,4-d lv6

- weedar 64a

- chloroxone

- bh 2,4-d

- agrotect

- amoxone

- weed tox

- weedtrol

- emulsamine bk

- envert dt

- dormone

- 2,4-Dichlorophenoxyacetic acid

- (2,4-Dichlorophenoxy)acetic acid

- 1 -naphthyl acetamide

- 2,4-D ACID

- 2,4-D solution

- 2,4-Dsec-butylester

- 2,4-Dsec-butylester Solution

- Calibration Solution

- EP Leachate Pesticide Mix (EPH)

- Herbicide Acids Matrix Spike

- Method 615 Underivatized Chlorinated Herbicides

- Minnesota Dept. Ag. (MDA) List 2 Herbicide acids

- Pesticide Mix 23

- Underivatized Chlorinated Herbicides

- Underivatized Chlorinated Herbicides Mix

- 2,4-D & 2,4,5-TP

- 2,4-Dichlorophenoxy acetic acid & Silvex

- 2,4-dichlorophenoxy-acetic acid

- Acetic acid, 2-(2,4-dichlorophenoxy)-

- Herbicide Spiking Mix (2,4-D & 2,4,5-TP)

- 2,4-Dichlor-phenoxyessigsäure

- 2,4-二氯苯氧乙酸

- 2-(2,4-Dichlorophenoxy)acetic acid (ACI)

- Acetic acid, (2,4-dichlorophenoxy)- (7CI, 8CI, 9CI)

- 2,4-Dichlorophenoxyethanoic acid

- 2,4-Dichlorphenoxyacetic acid

- 2,4-PA

- 2-(2,4-Dichlorophenoxy)acetate

- Aminopielik 50SL

- Barrage HF

- Basalcoat

- Deherban

- Desormone

- Dezormon

- Dichlorophenoxyacetic acid

- Diclordon

- Esterone

- Fernimine

- Foredex 75

- Hedonal

- Hedonal (herbicide)

- HM 2010

- Huragan

- Invesamina 480SL

- Isadiamineyeom

- Monosan herbi

- Mota Maskros

- NSC 190751

- NSC 2925

- Pielik

- Profiamina

- SDMA

- Tiller S

- Unison

- Verton 2D

- Vidon 638

- 2,6-Dichlorophenoxyacetic acid

- 2,4-D Storage Solution

-

- MDL: MFCD00004300

- インチ: 1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)

- InChIKey: OVSKIKFHRZPJSS-UHFFFAOYSA-N

- ほほえんだ: O=C(COC1C(Cl)=CC(Cl)=CC=1)O

- BRN: 1214242

計算された属性

- せいみつぶんしりょう: 219.96900

- どういたいしつりょう: 219.969399

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: 白色から黄色、結晶粉末、無臭、工業製品には軽微なフェノール類のにおいがある。

- 密度みつど: 1.563

- ゆうかいてん: 136-140 °C (lit.)

- ふってん: 160 ºC (0.4 torr)

- フラッシュポイント: 160°C/0.4mm

- 屈折率: 1.5000 (estimate)

- ようかいど: 0.3g/l

- すいようせい: 微溶性分解0.0890 g/100 ml

- あんていせい: Stable, but moisture-sensitive and may be light-sensitive. Incompatible with strong oxidizing agents, corrodes many metals. Decomposes in water.

- PSA: 46.53000

- LogP: 2.45680

- ようかいせい: 水、油、エタノールなどに微溶解する。

- マーカー: 2796

- じょうきあつ: 0.4 mmHg ( 160 °C)

- かんど: 光に敏感

- 濃度: 5000 μg/mL in acetonitrile

2,4-Dichlorophenoxyacetic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H317,H318,H335,H412

- 警告文: P261,P273,P280,P305+P351+P338

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 22-37-41-43-52/53

- セキュリティの説明: S24/25-S26-S36/37/39-S46-S61-S2-S45-S36/37-S27-S16

- RTECS番号:AG6825000

-

危険物標識:

- リスク用語:R22; R37; R41; R43; R52/53

- TSCA:Yes

- 包装グループ:III

- 危険レベル:9

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:6.1

- 包装等級:III

2,4-Dichlorophenoxyacetic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990021概要:

2918990021 2,4−ジクロロ−1,4−ジクロロ−1,2,4−酪酸等[アルギニン2,4−ジクロロ−1,3−ベンゼントール英を含む]。規制条件:S(輸出入農薬登録証)。付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

S輸出入農薬登録証

要約:

2918990021 2-(2,4-ジクロロフェノキシ)酢酸。監督条件:s(農薬輸出入登録証)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:6.5%。一般関税:30.0%

2,4-Dichlorophenoxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-4286-5MG |

(2,4-dichlorophenoxy)acetic acid |

94-75-7 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| TRC | D435680-500mg |

2,4-Dichlorophenoxyacetic Acid |

94-75-7 | 500mg |

$ 57.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-205097C-250 g |

2,4-Dichlorophenoxy Acetic Acid, |

94-75-7 | ≥96% | 250g |

¥301.00 | 2023-07-11 | |

| Key Organics Ltd | BS-4286-20MG |

(2,4-dichlorophenoxy)acetic acid |

94-75-7 | >90% | 20mg |

£76.00 | 2023-04-18 | |

| BAI LING WEI Technology Co., Ltd. | 524516-500G |

2,4-Dichlorophenoxyacetic acid, 98% |

94-75-7 | 98% | 500G |

¥ 495 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D70724-100G |

2,4-Dichlorophenoxyacetic acid |

94-75-7 | 100g |

¥486.54 | 2023-11-09 | ||

| TRC | D435680-10g |

2,4-Dichlorophenoxyacetic Acid |

94-75-7 | 10g |

$97.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20945-5 mg |

2,4-Dichlorophenoxyacetic acid |

94-75-7 | 99.16% | 5mg |

¥267.00 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20945-100 mg |

2,4-Dichlorophenoxyacetic acid |

94-75-7 | 99.16% | 100MG |

¥456.00 | 2022-03-01 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED7177-100g |

2,4-D |

94-75-7 | ≥98% | 100g |

¥70元 | 2023-09-15 |

2,4-Dichlorophenoxyacetic acid 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 5 h, 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C

1.3 0.5 h, rt

1.4 Catalysts: Dimethyl sulfide , Iron chloride (FeCl3) ; 5 h, 70 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, reflux

1.6 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 70 °C

1.3 0.5 h, rt

1.4 Catalysts: Dimethyl sulfide , Iron chloride (FeCl3) ; 5 h, 70 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, reflux

1.6 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Method for preparing 2,4-dichlorophenoxyacetic acid, China, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 - 20 min, 60 - 65 °C; 65 °C → 110 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 - 45 min, pH 8.5 - 9.5, 100 - 110 °C; 1 h, 100 - 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 100 - 110 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 - 45 min, pH 8.5 - 9.5, 100 - 110 °C; 1 h, 100 - 110 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 100 - 110 °C

リファレンス

- Improved process for preparation of alkali metal salt of 2,4- dichlorophenoxy acetic acid, India, , ,

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 120 °C; 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Synthetic method of phenoxycarboxylic acid herbicide crude drug, China, , ,

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C

1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C

1.2 Reagents: Water Solvents: Dichloromethane ; 10 - 15 min, 20 - 25 °C

リファレンス

- Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI), Tetrahedron Letters, 2021, 63,

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water ; 2 h, 110 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 100 °C

1.3 4 h, 130 °C

1.4 Reagents: Hydrochloric acid Catalysts: Zirconium Solvents: Water ; 2 h, 0.4 MPa, 140 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 100 °C

1.3 4 h, 130 °C

1.4 Reagents: Hydrochloric acid Catalysts: Zirconium Solvents: Water ; 2 h, 0.4 MPa, 140 °C

リファレンス

- Method for preparation of 2,4-dichlorophenoxyethanoic acid, China, , ,

合成方法 12

はんのうじょうけん

1.1 Catalysts: Sulfuric acid ; 4 h, 180 °C

1.2 4 h, 180 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 6 h, reflux

1.2 4 h, 180 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 6 h, reflux

リファレンス

- Method for preparing 2,4-dichlorophenoxyacetic acid, China, , ,

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 -

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 -

リファレンス

- Method for preparing 2,4-dichlorophenoxyacetic acid, China, , ,

合成方法 15

はんのうじょうけん

1.1 0.5 h

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux

リファレンス

- Method for preparing 2,4-dichlorophenoxyacetic acid, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 10 - 11, 90 - 110 °C; cooled

リファレンス

- Method for preparing high-purity 2,4-dichlorophenoxyacetic acid with high yield and low process water consumption, China, , ,

2,4-Dichlorophenoxyacetic acid Raw materials

- 2-(2-chlorophenoxy)acetic acid

- 2-(2,4-Dichlorophenoxy)ethanol

- Acetic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1)

- to ntu

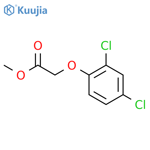

- methyl 2-(2,4-dichlorophenoxy)acetate

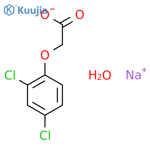

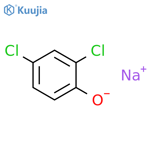

- sodium 2,4-dichlorophenolate

- Phenol, 2,4-dichloro-,potassium salt (1:1)

- 2,4-D ethyl ester

- 2,4-Dichlorophenoxy Acetic Acid Sodium Salt

- Acetic acid, bromo-, isooctyl ester

2,4-Dichlorophenoxyacetic acid Preparation Products

2,4-Dichlorophenoxyacetic acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:94-75-7)2,4-D

注文番号:A1205865

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 03:43

価格 ($):185.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94-75-7)2,4-D酸

注文番号:LE7803825

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid

注文番号:LE11009

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

2,4-Dichlorophenoxyacetic acid 関連文献

-

Dorcas Adenuga,Sifiso Skosana,Shepherd Tichapondwa,Evans Chirwa RSC Adv. 2021 11 36760

-

Jian-Nan Sun,Yan-Ping Shi,Juan Chen RSC Adv. 2015 5 37682

-

C. Siritham,C. Thammakhet,P. Thavarungkul,P. Kanatharana Anal. Methods 2016 8 3975

-

Dorcas Adenuga,Sifiso Skosana,Shepherd Tichapondwa,Evans Chirwa RSC Adv. 2021 11 36760

-

5. The chemistry of plant growth-regulators. Part II. Modification of the side-chain of 2 : 4-dichlorophenoxyacetic acidG. W. K. Cavill,D. L. Ford J. Chem. Soc. 1954 1388

94-75-7 (2,4-Dichlorophenoxyacetic acid) 関連製品

- 144-62-7(Oxalic acid)

- 614-61-9(2-(2-chlorophenoxy)acetic acid)

- 7558-79-4(Disodium phosphate)

- 7681-11-0(Potassium iodide)

- 6009-70-7(Ammonium oxalate monohydrate)

- 122-88-3(2-(4-chlorophenoxy)acetic acid)

- 7722-88-5(Sodium Pyrophosphate)

- 7758-29-4(Sodium Triphosphate)

- 156-38-7(4-Hydroxyphenylacetic acid)

- 477-73-6(Safranin)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ